1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrazole ring, an azetidine ring, and a pyrrolidine-2,5-dione moiety
Preparation Methods
The synthesis of 1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the azetidine ring: The pyrazole derivative is then reacted with an appropriate azetidine precursor, often through nucleophilic substitution reactions.
Attachment of the pyrrolidine-2,5-dione moiety: This step involves the reaction of the intermediate with a suitable pyrrolidine-2,5-dione derivative, typically through amide bond formation.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, often leading to derivatives with modified functional groups.
Scientific Research Applications
1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structural properties make it useful in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione can be compared with similar compounds such as:
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar reactivity and biological activities.
Azetidine derivatives:
Pyrrolidine-2,5-dione derivatives: These compounds are studied for their therapeutic potential and structural diversity.
The uniqueness of this compound lies in its combination of these three distinct moieties, resulting in a compound with diverse chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN4O3 |
---|---|
Molecular Weight |
310.73 g/mol |
IUPAC Name |
1-[2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C13H15ClN4O3/c14-10-3-15-17(7-10)6-9-4-16(5-9)13(21)8-18-11(19)1-2-12(18)20/h3,7,9H,1-2,4-6,8H2 |
InChI Key |
KBPVBEGDKBTNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC(C2)CN3C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.